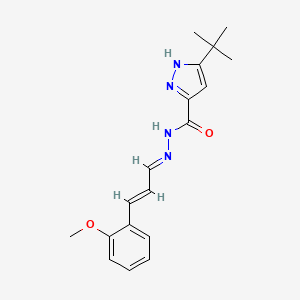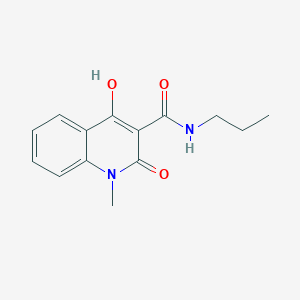![molecular formula C14H12N2O3 B11995773 Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- CAS No. 38539-93-4](/img/structure/B11995773.png)
Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to two aryl groups. This particular compound is known for its vibrant color and is often used in dyeing and pigmentation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline to form the diazonium salt, which is then coupled with 2-hydroxybenzaldehyde under alkaline conditions. The reaction is usually performed in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar route but with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent the decomposition of the diazonium salt and to maximize the coupling efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- can undergo oxidation reactions to form corresponding quinones.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is used as a precursor in the synthesis of various organic compounds. It is also used as a reagent in analytical chemistry for the detection of certain metal ions.
Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It is also used in the study of enzyme kinetics and protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its derivatives are being studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is used in the production of dyes and pigments. It is also used in the manufacture of polymers and plastics.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and proteins. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and stability.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.
Proteins: It can bind to proteins, altering their structure and function.
Cell Membranes: The compound can interact with cell membranes, affecting their permeability and integrity.
Comparison with Similar Compounds
- Benzaldehyde, 2-hydroxy-5-methoxy-
- Benzaldehyde, 2-hydroxy-4-methoxy-
- Benzaldehyde, 2-hydroxy-5-methyl-
Comparison:
- Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]- is unique due to the presence of the azo group, which imparts distinct chemical and physical properties.
- Benzaldehyde, 2-hydroxy-5-methoxy- lacks the azo group, making it less reactive in certain reactions.
- Benzaldehyde, 2-hydroxy-4-methoxy- has a different substitution pattern, affecting its reactivity and applications.
- Benzaldehyde, 2-hydroxy-5-methyl- has a methyl group instead of the methoxy group, leading to differences in its chemical behavior and uses.
Properties
CAS No. |
38539-93-4 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-methoxyphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C14H12N2O3/c1-19-13-5-2-11(3-6-13)15-16-12-4-7-14(18)10(8-12)9-17/h2-9,18H,1H3 |
InChI Key |
RLSDJPZMEHSQRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)


![N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![benzyl({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B11995720.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)
![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)




![5-benzyl-3-(5-bromo-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11995780.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)
